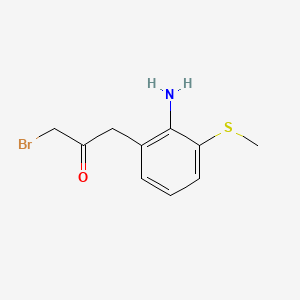

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is a brominated propan-2-one derivative featuring a phenyl ring substituted with an amino group at position 2 and a methylthio (-SMe) group at position 3. This compound belongs to a class of bioactive molecules where the propanone core and aromatic substituents influence physicochemical and biological properties. Its structural uniqueness lies in the synergistic effects of the electron-donating amino group, the sulfur-containing methylthio substituent, and the electron-withdrawing bromine atom.

Properties

Molecular Formula |

C10H12BrNOS |

|---|---|

Molecular Weight |

274.18 g/mol |

IUPAC Name |

1-(2-amino-3-methylsulfanylphenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C10H12BrNOS/c1-14-9-4-2-3-7(10(9)12)5-8(13)6-11/h2-4H,5-6,12H2,1H3 |

InChI Key |

SIJGVEZTAQCQJP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1N)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the amino and methylthio groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

Chemical Reactions Analysis

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may target the bromine atom or the carbonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups may play a role in binding to these targets, while the bromine atom can participate in electrophilic interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one (CAS: 1806294-72-3)

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS: 1804043-04-6)

1-(3,5-Bis(methylthio)phenyl)-3-bromopropan-2-one (CAS: 1806540-10-2)

- Molecular Formula : C₁₁H₁₃BrOS₂ .

- Key Differences: Substituents: Two methylthio groups at positions 3 and 5 (vs. one at position 3 in the target compound). The symmetrical substitution may also influence crystallinity and thermal stability .

- Physicochemical Properties :

Structural and Functional Analysis

Electronic Effects

- Target Compound: The ortho-amino group facilitates intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the keto form and influencing reactivity .

Solubility and Bioavailability

- Methylthio vs. Trifluoromethoxy : The methylthio group (-SMe) in the target compound offers moderate lipophilicity, whereas the trifluoromethoxy group (-OCF₃) in the analog increases hydrophobicity, which may reduce aqueous solubility .

- Bis-Methylthio Derivative : Higher lipophilicity (logP ~2.8 predicted) compared to the target compound (logP ~1.9) due to dual -SMe groups .

Research Implications

- Antimicrobial Activity: Propanone derivatives with electron-withdrawing groups (e.g., Br, -OCF₃) may exhibit enhanced activity against resistant strains, as seen in related propanamide analogs .

- Material Science : The bis-methylthio derivative’s predicted high thermal stability (boiling point ~395°C) could suit high-temperature applications .

Biological Activity

1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one, also known as a bromopropanone derivative, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. The presence of functional groups such as an amino group and a methylthio group enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, potential applications, and comparative studies with related compounds.

- Molecular Formula : CHBrNS

- Molecular Weight : Approximately 274.18 g/mol

- Structure : The compound features a bromine atom attached to a propanone group, with an amino group and a methylthio group contributing to its reactivity and biological interactions.

The biological activity of 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.

- Hydrophobic Interactions : The methylthio group increases hydrophobic interactions, which may influence the compound's specificity and efficacy against certain targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that 1-(2-Amino-3-(methylthio)phenyl)-3-bromopropan-2-one may possess antimicrobial properties, making it a candidate for further development in treating infections.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of inflammatory pathways.

Comparative Studies

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table highlighting key features of these compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-(2-Amino-3-(methylthio)phenyl)-1-chloropropan-2-one | Contains chlorine instead of bromine | Different reactivity profile |

| 1-(2-Amino-5-(methylthio)phenyl)-1-bromopropan-2-one | Variation in position of methylthio group | Affects chemical behavior |

| 1-(2-Amino-5-(methylsulfinyl)phenyl)-1-bromopropan-2-one | Contains a sulfoxide group | Alters chemical reactivity |

| 1-(2-Amino-5-(methylsulfonyl)phenyl)-1-bromopropan-2-one | Contains a sulfone group | More polar and soluble in water |

Case Studies

Several studies have investigated the biological effects of similar compounds. For instance:

- Study on Antimicrobial Activity : A study demonstrated that derivatives of bromopropanones exhibited significant antimicrobial activity against various strains of bacteria, suggesting that structural modifications could enhance efficacy (source: ).

- Inflammation Modulation : Research indicated that compounds with similar functional groups could modulate inflammatory responses in vitro, highlighting their potential therapeutic applications (source: ).

- Toxicological Assessments : Toxicity studies have shown that certain derivatives can induce cytotoxic effects at higher concentrations, necessitating careful evaluation for therapeutic use (source: ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.